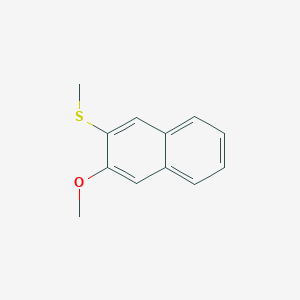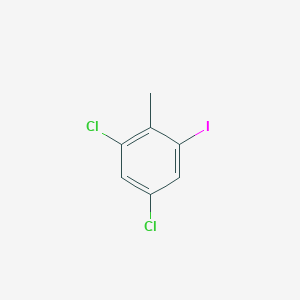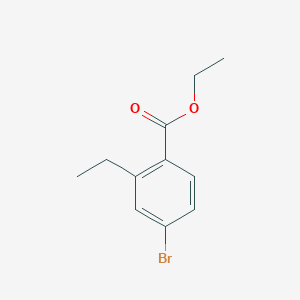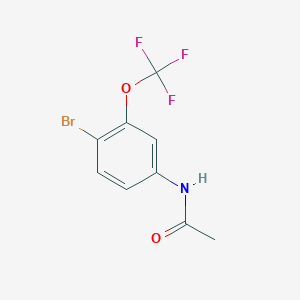
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Agent Development
(3-Methoxynaphthalen-2-yl)(methyl)sulfane: has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound, such as (6-methoxy-2-naphthyl) propanamide derivatives , have shown promising antibacterial activity. These compounds have been tested against strains like Streptococcus pneumoniae and Bacillus subtilis, with some derivatives exhibiting minimal inhibitory concentrations as low as 1.95 µg/ml , which is more potent than traditional drugs like Ampicillin .
Enzyme Inhibition for Antibacterial Targets
The compound’s derivatives have been used in molecular docking simulations targeting the Enoyl-acyl carrier protein reductase enzyme . This enzyme is crucial for bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. The inhibition of this enzyme could lead to the development of new antibiotics that work through mechanisms different from current drugs .
Pharmacophore Modeling
Pharmacophore modeling is a method used to predict the molecular features necessary for a compound to interact with a specific biological target. Derivatives of (3-Methoxynaphthalen-2-yl)(methyl)sulfane have been used to generate 3D pharmacophore models, aiding in the understanding of structural requirements for antibacterial properties and guiding the design of new compounds .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies involve the analysis of the relationship between chemical structure and biological activity. By studying (3-Methoxynaphthalen-2-yl)(methyl)sulfane derivatives, researchers can develop QSAR models that help predict the antibacterial activity of new compounds, streamlining the drug discovery process .
Propriétés
IUPAC Name |
2-methoxy-3-methylsulfanylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVFRPAVPSEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)



![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)






